3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-amine
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Overview
Description
3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-amine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of the 3,4-difluorophenyl group adds unique properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-difluorobenzohydrazide with cyanogen bromide under basic conditions to form the oxadiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Difluorophenyl)-1,2,4-triazole-5-amine
- 3-(3,4-Difluorophenyl)-1,2,4-thiadiazole-5-amine
- 3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-thiol
Uniqueness
3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-amine is unique due to the presence of the oxadiazole ring and the 3,4-difluorophenyl group This combination imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C8H5F2N3O |
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Molecular Weight |
197.14 g/mol |
IUPAC Name |
3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C8H5F2N3O/c9-5-2-1-4(3-6(5)10)7-12-8(11)14-13-7/h1-3H,(H2,11,12,13) |
InChI Key |
WKUXRAROEPYIEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NOC(=N2)N)F)F |
Origin of Product |
United States |
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